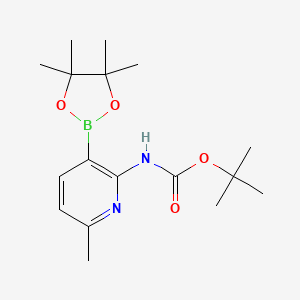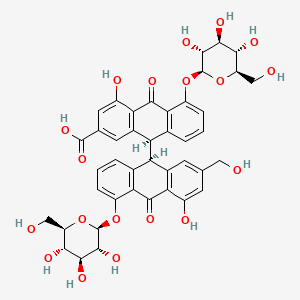
4-Chloro-2-methoxypyridine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-2-methoxypyridine-3-carbaldehyde is a reactant used in the preparation of insulin-like growth factor 1 receptor (IGF-1R) inhibitor GTx-134 .
Synthesis Analysis
The synthesis of 2-Chloro-4-methoxypyridine can be obtained from the reaction between 2-chloro-4-nitropyridine and sodium methoxide in the presence of dioxane . A study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of 4-Chloro-2-methoxypyridine-3-carbaldehyde can be analyzed using quantum chemical density functional theory (DFT) approach .Chemical Reactions Analysis
The chemical reactions involving 4-Chloro-2-methoxypyridine-3-carbaldehyde can be analyzed through the remodeling of (Aza)indole/Benzofuran skeletons . It can also be prepared starting from 4-methoxy-2 (1 H)-pyridone and 4-nitropyridine N -oxide .Physical And Chemical Properties Analysis
The physical and chemical properties of 4-Chloro-2-methoxypyridine-3-carbaldehyde include a molecular weight of 171.58 . It is a solid at room temperature .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Coupling Reactions
4-Chloro-2-methoxypyridine-3-carbaldehyde: serves as a valuable starting material for Suzuki–Miyaura cross-coupling reactions. In this process, it can be coupled with various aryl or heteroaryl boronic acids under palladium catalysis to form C–C bonds. These reactions are widely used in organic synthesis to create complex molecules, such as pharmaceuticals and agrochemicals .
Synthesis of 5-Azaindoles
The compound plays a crucial role in the preparation of 5-azaindoles via the Hemetsberger-Knittel reaction. By thermally decomposing alkenyl azides, researchers can access these heterocyclic compounds, which find applications in medicinal chemistry and materials science .
Lansoprazole-like Precursor Synthesis
Researchers have explored the use of 2-(chloromethyl)-pyridine hydrochloride derivatives (including our compound) in the synthesis of lansoprazole-like precursors. These derivatives react with other functional groups, leading to the formation of important intermediates in drug synthesis .
Boron Reagents in Organic Chemistry
As a boronic acid derivative, 4-Chloro-2-methoxypyridine-3-carbaldehyde is part of the toolbox for Suzuki–Miyaura coupling reactions. Boron reagents are known for their mild reaction conditions, functional group tolerance, and environmental compatibility. Researchers often employ them to construct complex organic molecules .
Safety and Hazards
The safety information for 2-chloro-3-methoxypyridine-4-carbaldehyde indicates that it is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Wirkmechanismus
Target of Action
Similar compounds have been used in the suzuki–miyaura cross-coupling reaction , suggesting that it may interact with palladium catalysts and other organic groups in this process.
Mode of Action
In the context of the suzuki–miyaura cross-coupling reaction, the compound may participate in oxidative addition and transmetalation processes . Oxidative addition involves the donation of electrons from palladium to form a new Pd–C bond, while transmetalation involves the transfer of organic groups from boron to palladium .
Biochemical Pathways
Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may influence carbon–carbon bond formation .
Result of Action
Its potential role in the suzuki–miyaura cross-coupling reaction suggests it may contribute to the formation of new carbon–carbon bonds .
Action Environment
The suzuki–miyaura cross-coupling reaction, in which similar compounds are used, is known for its mild and functional group tolerant reaction conditions .
Eigenschaften
IUPAC Name |
4-chloro-2-methoxypyridine-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(4-10)6(8)2-3-9-7/h2-4H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FURZPPOFSODEOQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1C=O)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90696118 |
Source


|
| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-methoxypyridine-3-carbaldehyde | |
CAS RN |
1008451-58-8 |
Source


|
| Record name | 4-Chloro-2-methoxypyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90696118 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![tert-butyl N-[(5-methyl-1H-1,2,4-triazol-3-yl)methyl]carbamate](/img/structure/B581114.png)

![2,4-Dichloro-6-tributylstannylthieno[3,2-d]pyrimidine](/img/structure/B581118.png)



